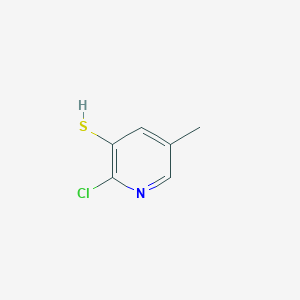

2-Chloro-5-methylpyridine-3-thiol

Description

2-Chloro-5-methylpyridine-3-thiol is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a thiol (-SH) group at position 2. Thiol-containing pyridines are critical intermediates in medicinal chemistry and agrochemical synthesis due to their reactivity and ability to act as nucleophiles or metal-binding ligands .

Properties

IUPAC Name |

2-chloro-5-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFXBFKUQVETBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-5-methylpyridine-3-thiol with three structurally related pyridine derivatives from the provided evidence, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Reactivity

Key Observations :

- Thiol vs. Hydroxymethyl/Trifluoromethyl : The thiol group in the target compound offers distinct nucleophilic reactivity compared to the hydroxymethyl (polar, hydrogen-bonding) or trifluoromethyl (electron-withdrawing) groups in analogs. This makes it suitable for forming disulfide bonds or coordinating with metals, unlike its hydroxylated or fluorinated counterparts .

- Halogen Diversity : The iodo and fluoro substituents in 2-Chloro-5-fluoro-3-iodo-pyridine facilitate cross-coupling reactions, whereas the chloro and methyl groups in the target compound may prioritize electrophilic aromatic substitution or steric effects .

Thermal and Solubility Properties

- 2-Chloro-5-hydroxymethylpyridine : Polar hydroxymethyl group increases water solubility compared to the hydrophobic methyl and thiol groups in the target compound .

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : The trifluoromethyl group and ester moiety enhance thermal stability (decomposition >200°C) but reduce solubility in polar solvents .

Preparation Methods

Bromination of 2-Chloro-5-methylpyridine

Hypothetically, bromination at position 3 could be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ (Equation 2):

Challenges :

-

Regioselectivity influenced by chloro and methyl groups.

-

Competing bromination at positions 4 or 6 due to pyridine’s electron-deficient nature.

Direct Thiolation via Metal-Catalyzed Coupling

Transition-metal catalysis offers a streamlined route to CMP-3-thiol. Palladium-catalyzed C–S coupling between 3-bromo-CMP and thiolating agents (e.g., NaSH, thiophenol) could bypass intermediate isolation (Equation 4):

Catalytic System :

-

Ligand: Xantphos (enhances stability of Pd(0)).

-

Base: Cs₂CO₃ (facilitates deprotonation).

Cyclization Approaches

While less explored, cyclization strategies using thiol-containing precursors could construct the pyridine ring with pre-installed functional groups. For example, a Hantzsch-like synthesis using β-thiol ketones and ammonium acetate might yield CMP-3-thiol (Equation 5):

Limitations :

-

Low regiocontrol over substituent placement.

-

Competing side reactions due to thiol oxidation.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Diazotization/Thiolation | Diazotization, bromination, substitution | High-purity CMP precursor | Multi-step, moderate thiolation yield | 50–65% |

| Metal-Catalyzed Coupling | Direct C–S bond formation | Fewer steps, high efficiency | Catalyst cost, sensitivity to O₂ | 70–85% |

| Cyclization | One-pot ring formation | Atom economy | Poor regioselectivity, low yield | 40–55% |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-methylpyridine-3-thiol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of 2-Chloro-5-methylpyridine-3-thiol typically involves nucleophilic substitution of a halogen atom (e.g., chlorine) with a thiol group. A plausible route is:

Starting Material: Begin with 2-Chloro-5-methylpyridine derivatives (e.g., 2-Chloro-5-(chloromethyl)pyridine, CAS 70258-18-3 ).

Thiol Introduction: React with sodium hydrosulfide (NaSH) or thiourea under reflux in polar aprotic solvents (e.g., DMF) to substitute chlorine at the 3-position.

Optimization: Adjust reaction time (6–12 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of substrate to thiolating agent) to minimize side products like disulfides.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of 2-Chloro-5-methylpyridine-3-thiol?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The thiol proton (-SH) may appear as a broad peak at ~1.5–2.5 ppm (solvent-dependent).

- X-ray Crystallography: For absolute configuration, employ single-crystal X-ray diffraction. Software suites like WinGX and ORTEP-III aid in refining crystal structures.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]).

Example Workflow:

Crystallization: Grow crystals in ethanol/water (1:1) at 4°C.

Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Analysis: Refine data with SHELXL to resolve bond lengths/angles.

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of 2-Chloro-5-methylpyridine-3-thiol in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 or similar software to model transition states and electron density maps.

- Key Parameters:

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict nucleophilic attack sites.

- Charge Distribution: Map electrostatic potential surfaces to identify electrophilic centers (e.g., sulfur in thiol group).

Case Study:

Q. How can researchers resolve contradictions in reaction outcomes when varying substituents on the pyridine ring?

Methodological Answer:

- Comparative Analysis: Systematically compare analogs (e.g., 2-Chloro-5-(chloromethyl)pyridine vs. 2-Chloro-3-(chloromethyl)pyridine) to assess steric/electronic effects .

- Controlled Variables:

- Substituent Position: Meta-substituents (5-methyl) may stabilize intermediates via resonance.

- Solvent Effects: Polar solvents (DMF) favor SNAr mechanisms, while non-polar solvents (toluene) may slow kinetics.

Data-Driven Approach:

| Compound | Substituent Position | Reaction Rate (k, s) | Yield (%) |

|---|---|---|---|

| 2-Cl-5-Me-3-SH | 3-SH, 5-Me | 1.2 × 10 | 72 |

| 2-Cl-3-Me-5-SH | 5-SH, 3-Me | 0.8 × 10 | 58 |

Q. What safety protocols are critical when handling 2-Chloro-5-methylpyridine-3-thiol in laboratory settings?

Methodological Answer:

Q. How can researchers design bioactivity assays to evaluate the antimicrobial potential of 2-Chloro-5-methylpyridine-3-thiol?

Methodological Answer:

- Assay Design:

- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Minimum Inhibitory Concentration (MIC): Use broth microdilution (concentration range: 1–256 µg/mL).

- Controls: Include ciprofloxacin (positive) and DMSO (negative).

- Mechanistic Studies: Perform time-kill assays to determine bactericidal vs. bacteriostatic effects.

Note: Similar methodologies were applied to pyridine-imidazole hybrids in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.